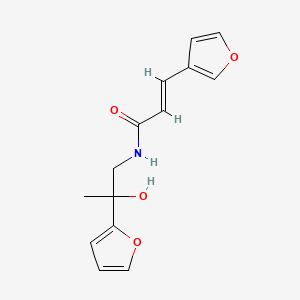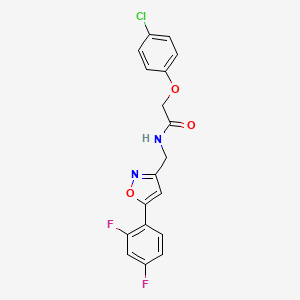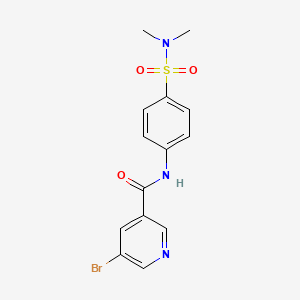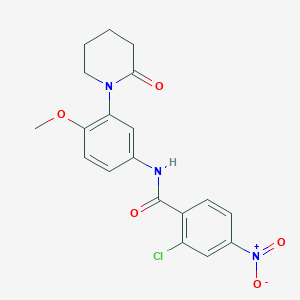
2-chloro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-chloro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide often involves complex procedures that can include various chemical reactions to achieve the desired molecular structure. For instance, He et al. (2014) described the synthesis and characterization of a related compound, highlighting the steps involved in its creation, which typically include nitration, chlorination, and the coupling of different functional groups to achieve the target molecule (He et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray diffraction methods, providing detailed insights into their crystallography and molecular dimensions. For example, the study by Yamin and Zulkifli (2011) discusses the crystal structure of a compound with a closely related structure, revealing the arrangement of atoms and the overall geometry of the molecule (Yamin & Zulkifli, 2011).
Chemical Reactions and Properties
Chemical reactions involving this compound can vary widely, depending on the functional groups present in the molecule. For instance, the reactivity of the nitro group and its transformation into different derivatives through reduction or substitution reactions can significantly alter the compound's properties, as discussed by Palmer et al. (1995) in their study on the reductive chemistry of related nitrobenzamide compounds (Palmer et al., 1995).
科学的研究の応用
Synthesis and Characterization
Crystal engineering studies explore the interactions within molecular structures, such as hydrogen and halogen bonds, which are crucial in designing compounds with specific properties. The understanding of these interactions aids in the development of novel materials with tailored features (B. K. Saha, A. Nangia, M. Jaskólski, 2005).
Chemical Properties and Reactions
Research into the oxidation of hindered secondary amines to nitroxide radicals provides insights into the chemical behavior of compounds with similar structures to 2-chloro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide. Understanding these reactions is vital for applications in synthetic chemistry and materials science (T. Toda, E. Mori, K. Murayama, 1972).
Density Functional Theory (DFT) investigations into N,N-diacylaniline derivatives, including those related to the target compound, provide insights into the electronic structure and potential reactivity of such molecules. These studies are essential for understanding the fundamental properties that govern the behavior of these compounds in various reactions and applications (A. Al‐Sehemi, Reem S Abdul-Aziz Al-Amri, A. Irfan, 2017).
Potential Biological Activities
- The reductive chemistry of novel hypoxia-selective cytotoxins, which share structural similarities with the compound of interest, is an area of research with significant implications for the development of targeted cancer therapies. These studies delve into the mechanisms by which these compounds exhibit selective toxicity towards hypoxic cells, a common characteristic of many tumors (B. Palmer, P. V. van Zijl, W. Denny, W. Wilson, 1995).
特性
IUPAC Name |
2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c1-28-17-8-5-12(10-16(17)22-9-3-2-4-18(22)24)21-19(25)14-7-6-13(23(26)27)11-15(14)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCLDSWYJJGXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2491288.png)
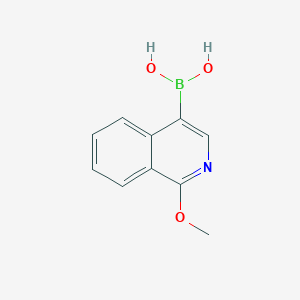
![Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2491292.png)
![Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2491293.png)
![methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2491294.png)
![N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2491295.png)
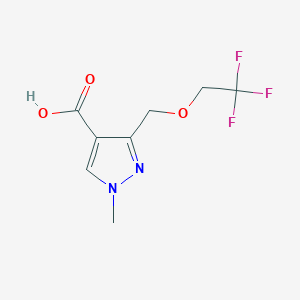
![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2491297.png)
